molecular formula C18H20N4O3 B2482548 N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide CAS No. 1396808-75-5

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2482548
CAS No.: 1396808-75-5
M. Wt: 340.383
InChI Key: YHZZZWBPQXCGGS-UHFFFAOYSA-N
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Description

N-[4-(4-Phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a synthetic small molecule characterized by three key structural motifs:

  • Oxazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms, influencing electronic properties and binding interactions.
  • 4-Phenylpiperazine-1-carbonyl: A piperazine derivative substituted with a phenyl group and a carbonyl moiety, enhancing receptor affinity through aromatic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c23-16(13-6-7-13)20-18-19-15(12-25-18)17(24)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZZZWBPQXCGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the phenylpiperazine intermediate. This intermediate is then reacted with an oxazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Name / ID (Evidence) Core Heterocycle Carboxamide Substituent Piperazine/Piperazinone Modification Biological Target/Activity Synthesis Yield/Purity
Target Compound Oxazole Cyclopropanecarboxamide 4-Phenylpiperazine-1-carbonyl Not explicitly stated Not provided
(S)-N-(4-(4-(2-...cyclopropanecarboxamide (2) Piperazinone Cyclopropanecarboxamide Phenylalanine-derived substituent Not specified 69% yield, 99% purity
N-[4-(4-Fluorophenyl)-5-{... (4) Thiazole Cyclopropanecarboxamide Piperazine-anilino-pyrimidine Antimalarial (Plasmodium falciparum) 15% yield (tert-butyl intermediate)
Compound 32 (5) Pyridine Cyclopropanecarboxamide Hydroxycarbamimidoyl-oxadiazole GSK-3β inhibitor (neuroinflammation) 43% yield, 100% purity
Compound 74 (12) Thiazole Benzo[d][1,3]dioxol-5-yl-cyclopropane Methoxyphenyl-pyrrolidinyl Not specified 20% yield
Compounds 54, 55 (7) Benzooxazine N-Phenylpiperazine carboxamide Fluorinated benzooxazinone Not explicitly stated 60% (54), 30% (55) yields

Key Structural and Functional Differences

Heterocyclic Core Variations
  • Oxazole (Target) vs. Thiazole (4, 12) : The oxazole’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to thiazole’s sulfur, which could improve solubility or alter target binding .
Piperazine/Piperazinone Modifications
  • 4-Phenylpiperazine-1-carbonyl (Target): The phenyl group enables π-π stacking with aromatic residues in target proteins, while the carbonyl may participate in hydrogen bonding. This contrasts with Compound 2’s piperazinone ring, which lacks a phenyl group but incorporates a peptide-like backbone .
Carboxamide Substituents
  • Cyclopropane (Target, 2, 4, 5, 12) : The cyclopropane ring’s strain may confer conformational rigidity, favoring entropic gains upon target binding. In contrast, benzo[d][1,3]dioxole (12) introduces an electron-rich aromatic system, possibly altering pharmacokinetics .

Biological Activity

N-[4-(4-phenylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₉N₄O₃
Molecular Weight 408.4 g/mol
CAS Number 1351581-87-7

This compound exhibits its biological activity primarily through interactions with specific biological targets. The oxazole moiety is known to enhance the compound's ability to modulate enzyme activities and receptor interactions.

Target Enzymes and Receptors

Research indicates that this compound may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibitors of PARP are being explored for their potential in cancer therapy, particularly in tumors with BRCA1 and BRCA2 mutations .

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer cell lines, including human myeloid leukemia cells (U937) without exhibiting cytotoxicity in normal cells .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of similar compounds suggests good oral bioavailability and favorable distribution characteristics, which are crucial for therapeutic efficacy .

Case Studies

  • In Vivo Studies : In a study involving xenograft models of colorectal cancer, related compounds demonstrated significant tumor growth inhibition when administered orally. These results highlight the potential for clinical application in treating cancers associated with DNA repair deficiencies .
  • Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis indicated that modifications on the piperazine ring significantly affect the inhibitory potency against PARP enzymes. Compounds with specific substitutions showed enhanced activity, suggesting pathways for further optimization .

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